molecular formula C8H8O2Se B3058399 (Vinylselenonyl)benzene CAS No. 89268-23-5

(Vinylselenonyl)benzene

Cat. No.: B3058399
CAS No.: 89268-23-5
M. Wt: 215.12 g/mol
InChI Key: TZESLDPIOZQLPU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Vinylselenonyl)benzene typically involves the reaction of seleninic acid derivatives with vinyl compounds under controlled conditions. One common method includes the reaction of phenylselenonic acid with acetylene in the presence of a catalyst to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This may include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Vinylselenonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include selenoxides, selenones, selenols, and various substituted benzene derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(Vinylselenonyl)benzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: The compound’s potential antioxidant properties are of interest in biological studies.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antioxidant and anticancer properties.

    Industry: It may be used in the development of advanced materials and catalysts

Mechanism of Action

The mechanism by which (Vinylselenonyl)benzene exerts its effects involves the interaction of the selenonyl group with various molecular targets. The selenonyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the vinyl group can undergo polymerization reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Vinylselenonyl)benzene is unique due to the presence of the selenonyl group, which imparts distinct chemical properties such as higher reactivity in redox reactions compared to its sulfur and phosphorus analogs. This makes it particularly valuable in applications requiring strong oxidative or reductive capabilities .

Properties

IUPAC Name

ethenylselenonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2Se/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZESLDPIOZQLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Se](=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413162
Record name Benzene, (ethenylselenonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89268-23-5
Record name Benzene, (ethenylselenonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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